2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione
Description
Properties
Molecular Formula |
C16H12ClNO4S |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)sulfonylethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO4S/c17-11-5-7-12(8-6-11)23(21,22)10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
InChI Key |
QSORVTACHNYLDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of Phthalimide Derivatives
The alkylation of phthalimide precursors forms the foundational step for introducing the ethyl-sulfonyl moiety. A common approach involves reacting phthalimide potassium salts with 2-chloroethyl-4-chlorophenyl sulfone under alkaline conditions .
Procedure :
-
Preparation of phthalimide potassium salt : Phthalimide (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF) and treated with potassium carbonate (1.2 eq) at 60°C for 2 hours .
-
Alkylation : The potassium salt is reacted with 2-chloroethyl-4-chlorophenyl sulfone (1.1 eq) in DMF at 80°C for 12 hours.
-
Work-up : The mixture is poured into ice-water, filtered, and recrystallized from ethanol to yield the alkylated intermediate .
Key Parameters :
Sulfonylation of Ethyl-Substituted Isoindole Intermediates
Sulfonylation introduces the 4-chlorophenylsulfonyl group via reaction with 4-chlorobenzenesulfonyl chloride. This step often employs coupling agents such as triethylamine or pyridine to absorb HCl byproducts .
Procedure :
-
Reaction setup : The alkylated isoindole intermediate (1.0 eq) is dissolved in dichloromethane (DCM) under nitrogen.
-
Sulfonylation : 4-Chlorobenzenesulfonyl chloride (1.2 eq) and triethylamine (2.0 eq) are added dropwise at 0°C. The reaction is stirred at room temperature for 6 hours .
-
Purification : The product is extracted with DCM, washed with brine, and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1) .
Key Parameters :
Multi-Step Synthesis via Arylpiperazine Intermediates
Recent protocols utilize arylpiperazine derivatives as intermediates to improve regioselectivity. This method involves:
-
Mannich base formation : Phthalimide reacts with formaldehyde and 4-chlorophenylpiperazine to form a Mannich base .
-
Sulfonation : The base is treated with sulfur trioxide-triethylamine complex in tetrahydrofuran (THF) .
Procedure :
-
Mannich reaction : Phthalimide (1.0 eq), paraformaldehyde (1.5 eq), and 4-chlorophenylpiperazine (1.0 eq) are refluxed in ethanol for 24 hours .
-
Sulfonation : The Mannich base is reacted with SO₃·Et₃N (1.5 eq) in THF at 0°C for 2 hours, followed by quenching with ice .
-
Isolation : The product is filtered and recrystallized from methanol .
Key Parameters :
Catalytic One-Pot Synthesis
A one-pot method reduces purification steps by combining alkylation and sulfonylation in situ. Palladium catalysts (e.g., Pd/C) enhance efficiency .
Procedure :
-
Reaction mixture : Phthalimide (1.0 eq), 2-bromoethyl-4-chlorophenyl sulfone (1.1 eq), Pd/C (5 mol%), and K₂CO₃ (2.0 eq) in toluene are heated at 110°C for 8 hours .
-
Filtration : The catalyst is removed by filtration, and the solvent is evaporated.
-
Crystallization : The residue is dissolved in hot ethanol and cooled to precipitate the product .
Key Parameters :
Comparison of Synthetic Methods
Optimization Strategies
-
Solvent effects : Polar aprotic solvents (DMF, THF) improve reaction rates by stabilizing intermediates .
-
Catalyst loading : Pd/C at 5 mol% achieves optimal turnover without side products .
-
Temperature control : Lower temperatures (0°C) during sulfonylation minimize decomposition .
Analytical Characterization
Final products are validated via:
-
¹H/¹³C NMR : Signals at δ 7.8–8.1 ppm (phthalimide protons) and δ 4.3–4.6 ppm (sulfonylethyl group) .
Challenges and Limitations
-
By-products : Over-alkylation may occur without strict stoichiometric control .
-
Scalability : Multi-step methods require rigorous purification, reducing industrial feasibility .
Recent Advances (2023–2025)
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group to a sulfide or thiol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The chlorophenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The target compound’s sulfonyl ethyl group distinguishes it from other isoindole-1,3-dione derivatives:
- Electron-withdrawing vs. electron-donating groups: Sulfonyl groups are strong electron-withdrawing substituents, which reduce electron density on the isoindole ring, enhancing stability against nucleophilic attack. In contrast, compounds like 2-(((4-chlorophenyl)amino)methyl)isoindoline-1,3-dione () feature an electron-donating amino group, increasing reactivity .
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations:
- Lipophilicity : The 4-chlorophenyl group in the target compound likely enhances lipophilicity compared to derivatives with polar substituents (e.g., hydroxy or methoxy groups in ). This property may influence membrane permeability in biological systems .
- Thermal Stability : Sulfonyl-containing derivatives generally exhibit higher melting points than thioether or amine-substituted analogs due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
Biological Activity
The compound 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione is a derivative of isoindole-1,3-dione, notable for its unique structural features that may confer significant biological activity. This article reviews the biological properties, synthesis methods, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H12ClNO4S , with a molecular weight of 349.8 g/mol . The compound contains an isoindole core with a sulfonyl group and a chlorophenyl moiety, which enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C16H12ClNO4S |
| Molecular Weight | 349.8 g/mol |
| CAS Number | 141620-07-7 |
Biological Activity
Research indicates that derivatives of isoindole-1,3-dione exhibit various biological activities. The specific activities associated with this compound include:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : The sulfonyl group may enhance the compound's ability to combat bacterial infections.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in cell signaling pathways related to inflammation and cancer progression.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the isoindole core.
- Introduction of the sulfonyl group via electrophilic substitution.
- Final purification and characterization.
Study 1: Anticancer Activity
A study published in Biomolecules & Therapeutics evaluated the anticancer properties of various isoindole derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines when treated with the compound at specific concentrations, suggesting its potential as a chemotherapeutic agent .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of similar compounds. It was found that derivatives with sulfonyl groups significantly inhibited the production of TNF-alpha and IL-6 in macrophages stimulated with LPS. This suggests that this compound may modulate inflammatory responses .
Comparative Analysis
To further understand the biological activity of this compound compared to related compounds, the following table summarizes their activities:
| Compound Name | Biological Activity |
|---|---|
| 4-Chlorophenylsulfonamide | COX inhibition |
| N-(2-Hydroxyethyl)phthalimide | Antimicrobial activity |
| Isoindole Derivative A | Anticancer properties |
| This compound | Potential anticancer and anti-inflammatory activity |
Q & A
Q. What are the key synthetic routes for 2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1H-isoindole-1,3(2H)-dione, and how do reaction conditions influence yield?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution of a sulfonyl chloride group with an ethyl-isoindole-dione precursor under anhydrous conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) .
- Cyclization via intramolecular amidation, requiring precise pH control (pH 7–8) and catalytic bases like triethylamine to avoid side reactions .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from unreacted intermediates. Yield optimization (70–85%) depends on stoichiometric ratios, temperature stability, and exclusion of moisture .
Q. How is the compound’s structural integrity validated post-synthesis?
Methodological Answer: Use a combination of:
Q. What are the primary chemical reactivity patterns of this compound?
Methodological Answer: The compound exhibits:
- Electrophilic aromatic substitution at the 4-chlorophenyl ring, facilitated by the electron-withdrawing sulfonyl group (e.g., nitration at meta positions) .
- Nucleophilic attack at the isoindole-dione carbonyl groups, enabling derivatization with amines or hydrazines to form hydrazides or amides .
- Redox sensitivity : The sulfonyl group can undergo reduction (e.g., with LiAlH₄) to thioether derivatives, altering biological activity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., kinases or enzymes) by simulating interactions between the sulfonyl-ethyl group and hydrophobic pockets .
- QSAR studies correlate substituent effects (e.g., chloro vs. fluoro at the phenyl ring) with antimicrobial or anticancer activity, using descriptors like logP and polar surface area .
- MD simulations assess stability in biological membranes, critical for pharmacokinetics optimization .
Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. ineffective)?
Methodological Answer: Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and use control compounds (e.g., ciprofloxacin for bacteria) .
- Structural analogs : Compare with derivatives (e.g., 2-fluoro or 2-hydroxyphenyl variants) to identify substituent-specific activity trends .
- Metabolic stability : Evaluate in vitro hepatic microsomal assays to rule out rapid degradation as a cause of false negatives .
Q. What experimental strategies are effective for studying the compound’s environmental fate?
Methodological Answer:
- Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous buffers and analyze degradation products via LC-MS to identify persistent metabolites .
- Soil adsorption assays : Measure Koc (organic carbon partition coefficient) using batch equilibrium methods to assess mobility in ecosystems .
- Ecotoxicology : Use Daphnia magna or algae models to determine EC₅₀ values, ensuring compliance with OECD guidelines .
Critical Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
